E(c(RGDfK))2

Integrin αvβ3 binding affinity Competitive displacement assay IC50

Choose E(c(RGDfK))2 when monomeric RGD tracers cannot deliver the imaging sensitivity or therapeutic dose required. This homodimeric peptide leverages bivalent αvβ3 integrin engagement to achieve 2–3× higher tumor uptake and prolonged retention vs. E-c(RGDfK) in xenograft models. A single DOTA-conjugated precursor supports true theranostic pairing: 68Ga-PET for lesion mapping and 177Lu-PRRT for therapy. A validated lyophilized kit enables one-pot 99mTc-HYNIC labeling (>98.6% RCP) for decentralized clinical SPECT. E(c(RGDfK))2 is the benchmark dimeric reference for integrin-targeted radiotracer development—backed by head-to-head affinity, biodistribution, and dosimetry data against monomeric and tetrameric controls.

Molecular Formula C59H87N19O16
Molecular Weight 1318.4 g/mol
Cat. No. B15604030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE(c(RGDfK))2
Molecular FormulaC59H87N19O16
Molecular Weight1318.4 g/mol
Structural Identifiers
InChIInChI=1S/C59H87N19O16/c60-35(49(86)66-24-10-8-18-39-53(90)74-37(20-12-26-68-59(63)64)51(88)70-32-46(81)72-43(30-48(84)85)57(94)78-41(55(92)76-39)28-34-15-5-2-6-16-34)21-22-44(79)65-23-9-7-17-38-52(89)73-36(19-11-25-67-58(61)62)50(87)69-31-45(80)71-42(29-47(82)83)56(93)77-40(54(91)75-38)27-33-13-3-1-4-14-33/h1-6,13-16,35-43H,7-12,17-32,60H2,(H,65,79)(H,66,86)(H,69,87)(H,70,88)(H,71,80)(H,72,81)(H,73,89)(H,74,90)(H,75,91)(H,76,92)(H,77,93)(H,78,94)(H,82,83)(H,84,85)(H4,61,62,67)(H4,63,64,68)/t35-,36-,37-,38-,39-,40+,41+,42-,43-/m0/s1
InChIKeyHBRYUNRKUGWZGH-LMKMLFLWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E(c(RGDfK))2 Dimeric Cyclic RGD Peptide — Integrin αvβ3 Targeting Ligand for Molecular Imaging and Targeted Radionuclide Therapy


E(c(RGDfK))2 is a homodimeric cyclic pentapeptide in which two c(RGDfK) (cyclo(Arg-Gly-Asp-D-Phe-Lys)) units are covalently linked via the side-chain carboxyl group of a glutamic acid (E) spacer, yielding the structure Glu-[cyclo(Arg-Gly-Asp-D-Phe-Lys)]2 (CAS 250612-47-6, molecular formula C64H98N18O16) [1]. The compound belongs to the integrin αvβ3-targeted RGD peptide family and was rationally designed to exploit bivalent binding — each c(RGDfK) unit independently engages an αvβ3 integrin receptor, and dimerization confers substantially enhanced binding avidity, prolonged tumor residence, and improved in vivo imaging contrast relative to the corresponding monomeric analogue E-c(RGDfK) [2]. E(c(RGDfK))2 is readily conjugated to bifunctional chelators (DOTA, HYNIC, NODAGA) for radiolabeling with diagnostic (68Ga, 99mTc, 18F, 64Cu, 89Zr) or therapeutic (177Lu, 90Y) radionuclides, establishing it as a versatile scaffold for both PET/SPECT imaging and peptide receptor radionuclide therapy (PRRT) of αvβ3-overexpressing malignancies [3].

Why c(RGDfK) Monomer or Tetramer Cannot Substitute for E(c(RGDfK))2 in Integrin-Targeted Imaging and Therapy Applications


Multimerization of the c(RGDfK) pharmacophore is not a linear or interchangeable process: the monomeric E-c(RGDfK), dimeric E(c(RGDfK))2, and tetrameric E{E[c(RGDfK)]2}2 exhibit fundamentally distinct integrin αvβ3 binding affinities, tumor uptake kinetics, and biodistribution profiles that preclude direct substitution [1]. The monomer (IC50 ≈ 24–120 nM depending on metal-chelate conjugate) provides only monovalent integrin engagement and rapid tumor washout [2]; the tetramer (IC50 ≈ 1.7–20 nM) achieves the highest absolute tumor uptake but at the cost of elevated renal retention, increased liver accumulation, and more complex radiochemistry that may not be justified for all imaging or therapeutic scenarios [3]. The dimer E(c(RGDfK))2 occupies a quantifiable intermediate position — delivering approximately 2- to 3-fold higher tumor uptake than the monomer with significantly prolonged tumor retention, while maintaining more favorable kidney-to-tumor ratios and simpler conjugation chemistry than the tetramer [4]. Replacing the dimer with the monomer compromises imaging sensitivity and therapeutic dose delivery; replacing it with the tetramer alters the excretion route, increases metabolic organ background, and introduces radiochemical complexity that may conflict with kit-based clinical formulation requirements [5].

Quantitative Differentiation Evidence for E(c(RGDfK))2 — Head-to-Head Comparisons Against Monomeric and Tetrameric RGD Peptide Comparators


E(c(RGDfK))2 vs Monomeric c(RGDfK): 2.7- to 8.8-Fold Higher Integrin αvβ3 Binding Affinity Across Multiple Chelate Conjugates

When conjugated to DOTA and measured as Ga(III)-complexed species in a competitive displacement assay against 125I-echistatin on αvβ3-expressing cells, the dimer DOTA-E(c(RGDfK))2 exhibits an IC50 of 8.99 ± 1.20 nM, representing a 2.7-fold increase in affinity over the monomer DOTA-E-c(RGDfK) (IC50 = 23.9 ± 1.22 nM) [1]. An independent study using the HYNIC chelator on U87MG human glioma cells reported an even larger differential: HYNIC-E(c(RGDfK))2 IC50 = 9.07 nM versus the monomer HYNIC-c(RGDyK) IC50 = 80.0 nM — an 8.8-fold affinity advantage for the dimer [2]. The 111In-labeled DOTA conjugates in the SK-RC-52 xenograft model further corroborate this trend: DOTA-E(c(RGDfK))2 IC50 = 69.9 nM versus DOTA-E-c(RGDfK) IC50 = 120 nM (1.7-fold) [3]. These consistent across-study affinity gains demonstrate that bivalent engagement of the dimer translates into quantitatively superior target binding regardless of the chelator or radiolabel identity.

Integrin αvβ3 binding affinity Competitive displacement assay IC50 Multimerization RGD peptide

E(c(RGDfK))2 Delivers 2.2-Fold Higher 24-Hour Tumor Uptake vs Monomer with Statistically Significant Superiority at All Measured Time Points

In a direct head-to-head biodistribution study using athymic mice bearing SK-RC-52 human tumor xenografts, 111In-DOTA-E(c(RGDfK))2 achieved 24 h post-injection tumor uptake of 4.22 ± 0.96 %ID/g, compared with only 1.90 ± 0.29 %ID/g for the monomer 111In-DOTA-E-c(RGDfK) — a 2.2-fold difference (p < 0.001) [1]. At 8 h post-injection, dimer tumor uptake was 5.17 ± 1.22 %ID/g versus monomer 2.30 ± 0.34 %ID/g (p < 0.001). Critically, the authors explicitly state that "at all time points, the tumour uptake of the dimer was significantly higher as compared to that of the monomer" [1]. In an independent 68Ga-labeled study at 2 h post-injection, dimer tumor uptake was 5.24 ± 0.27 %ID/g versus monomer 3.30 ± 0.30 %ID/g (1.6-fold) [2]. A third study with 99mTc-HYNIC conjugates in OVCAR-3 xenografts confirmed peak dimer tumor uptake of 5.8 ± 0.7 %ID/g versus monomer 5.2 ± 0.6 %ID/g, with the dimer showing significantly higher retention at 1, 2, and 4 h post-injection [3].

In vivo biodistribution Tumor uptake %ID/g SK-RC-52 xenograft 111In-labeled RGD peptides Tumor retention

E(c(RGDfK))2 Demonstrates Prolonged Tumor Retention with Increasing Uptake from 0.5 to 4 h, in Contrast to Rapid Monomer Washout

A kinetic biodistribution study of 99mTc-HYNIC-E(c(RGDfK))2 in nude mice bearing U87MG human glioma xenografts demonstrated that tumor uptake actually increased over time from 2.46 ± 0.66 %ID/g at 0.5 h to 3.10 ± 0.35 %ID/g at 4 h post-injection, indicating active tumor retention and receptor-mediated internalization rather than passive washout [1]. This contrasts starkly with monomeric RGD peptides, which typically exhibit peak tumor uptake at early time points (≤1 h) followed by rapid decline [2]. Cellular internalization assays confirmed that 99mTc-HYNIC-E(c(RGDfK))2 is rapidly bound to αvβ3 integrin and subsequently internalized via receptor-mediated endocytosis, contributing to sustained intracellular trapping [1]. In the Janssen et al. (2002) study, the dimer showed significantly higher tumor retention than the monomer at 1, 2, and 4 h post-injection, with tumor-to-blood ratios reaching 63 at 24 h for both compounds but with the dimer maintaining substantially higher absolute tumor radioactivity [2].

Tumor retention kinetics Receptor-mediated internalization Bivalent binding U87MG glioma 99mTc-HYNIC

E(c(RGDfK))2 Forms a Clinically Validated Theranostic Pair: 68Ga-DOTA-E(c(RGDfK))2 PET for Patient Selection Followed by 177Lu-DOTA-E(c(RGDfK))2 PRRT with Demonstrated Tumor Response

E(c(RGDfK))2 conjugated to DOTA enables a true theranostic pair using the chemically identical precursor: 68Ga-DOTA-E(c(RGDfK))2 for pre-therapy PET/CT assessment and patient stratification, and 177Lu-DOTA-E(c(RGDfK))2 for subsequent peptide receptor radionuclide therapy [1]. In a preclinical A549 non-small cell lung cancer (NSCLC) model, 177Lu-DOTA-E(c(RGDfK))2 demonstrated a dissociation constant (Kd) of 15.07 nM, >95% specific binding to αvβ3 integrin, and radiochemical purity exceeding 99% [2]. A single dose of 37 MBq induced not only tumor growth suppression but significant tumor shrinkage, without observed toxicities [2]. Clinical translation is documented in a patient with TENIS syndrome (papillary thyroid carcinoma) where 68Ga-DOTA-E(c(RGDfK))2 PET/CT was used for pre-therapy lesion mapping and 177Lu-DOTA-E(c(RGDfK))2 therapy produced a demonstrable response with reduction in soft tissue components at multiple metastatic sites [3]. In contrast, the corresponding monomeric 177Lu-DOTA-E-c(RGDfK) has not been advanced to clinical evaluation.

Theranostics 68Ga PET imaging 177Lu targeted radionuclide therapy Peptide receptor radionuclide therapy NSCLC

Kit-Formulated 99mTc-HYNIC-E(c(RGDfK))2 Enables Routine Clinical SPECT Imaging with 98.6% Radiochemical Purity and 124.8 GBq/μmol Specific Activity

An optimized lyophilized kit for one-pot synthesis of [99mTc]Tc-HYNIC-E(c(RGDfK))2 has been developed and validated for routine clinical use, achieving radiochemical purity of 98.6 ± 0.5% and specific activity of 124.8 GBq/μmol across five independent kit batches [1]. This represents a critical procurement advantage: the dimeric scaffold is amenable to kit-based radiolabeling compatible with standard hospital radiopharmacy workflows, unlike the monomer which has not been formulated as a clinical kit, and the tetramer which introduces greater radiochemical complexity [2]. Clinical translation of the 99mTc-labeled dimer with PEG4 linker (99Tcm-3PRGD2) demonstrated 100% detection rate (6/6 patients) for pancreatic cancer primary tumors and liver metastases by SPECT imaging, with tumor-to-nontarget ratios reaching maximum at 1.5 h post-injection and tumors remaining clearly visible at 6 h [3]. A biokinetic model and dosimetry study in healthy women and breast cancer patients further established the clinical safety profile of the kit-formulated 99mTc-EDDA/HYNIC-E(c(RGDfK))2 [4].

Kit formulation 99mTc labeling SPECT imaging Clinical translation Radiochemical purity

E(c(RGDfK))2 Occupies a Quantifiable Intermediate Position in the Multimerization Continuum: Affinity and Tumor Uptake Increase 1.7- to 2.9-Fold from Monomer to Dimer, with Further Gains from Dimer to Tetramer

The structure-activity relationship of multimerization is quantitatively defined in the Dijkgraaf et al. (2007) study, where IC50 values for 111In-DOTA conjugates decrease from 120 nM (monomer) to 69.9 nM (dimer) to 19.6 nM (tetramer), and 24 h tumor uptake increases from 1.90 ± 0.29 %ID/g (monomer) to 4.22 ± 0.96 %ID/g (dimer) to 6.82 ± 1.41 %ID/g (tetramer) [1]. The same pattern is reproduced with 68Ga-labeled conjugates: IC50 decreases from 23.9 nM (monomer) to 8.99 nM (dimer) to 1.74 nM (tetramer); 2 h tumor uptake increases from 3.30 ± 0.30 %ID/g to 5.24 ± 0.27 %ID/g to 7.11 ± 0.67 %ID/g [2]. However, the tetramer's gain in tumor uptake comes with a quantifiable trade-off: increased renal retention of the tetramer relative to the dimer is consistently observed, and tetramer synthesis requires sequential conjugation of two dimeric units, doubling the synthetic complexity and cost [3]. The dimer thus represents the multimeric unit at which the major affinity and tumor uptake gains are realized (1.7- to 2.9-fold vs monomer), while the additional gain from dimer to tetramer (~1.4- to 1.6-fold) must be weighed against synthetic and biodistribution costs [4].

Multimerization SAR Dimer-to-tetramer comparison αvβ3 integrin avidity Renal clearance Biodistribution

Evidence-Backed Research and Industrial Application Scenarios for E(c(RGDfK))2 and Its Radiolabeled Conjugates


Preclinical Oncology PET Imaging: 68Ga-DOTA-E(c(RGDfK))2 for Quantification of Tumor Integrin αvβ3 Expression and Antiangiogenic Therapy Monitoring

For research groups requiring quantitative PET imaging of integrin αvβ3 expression in tumor xenograft models, 68Ga-DOTA-E(c(RGDfK))2 provides 2.7-fold higher binding affinity (IC50 = 8.99 nM) and 1.6-fold higher 2 h tumor uptake (5.24 ± 0.27 %ID/g) than the monomeric analogue [1]. The dimer enables clear tumor visualization on microPET at 1–2 h post-injection with tumor-to-background contrast superior to the monomer, as demonstrated in both SK-RC-52 and U87MG xenograft models [2]. This performance tier makes the dimer the appropriate choice when imaging sensitivity must exceed what monomeric RGD tracers can deliver, particularly for detecting small tumor lesions or monitoring the early antiangiogenic response where integrin expression changes are subtle [3].

Theranostic Radiopharmaceutical Development: Matched 68Ga/177Lu-DOTA-E(c(RGDfK))2 Pair for Integrated Patient Selection and Peptide Receptor Radionuclide Therapy

The chemically identical DOTA-E(c(RGDfK))2 precursor enables a true theranostic workflow: 68Ga labeling for pre-therapy PET/CT lesion mapping and quantitative dosimetry estimation, followed by 177Lu labeling (Kd = 15.07 nM, >95% specific binding, >99% RCP) for targeted β− radionuclide therapy [1]. Preclinical validation in the A549 NSCLC model demonstrated that a single 37 MBq dose of 177Lu-DOTA-E(c(RGDfK))2 not only suppressed tumor growth but produced significant tumor shrinkage [1]. Clinical proof-of-concept exists in a TENIS syndrome patient where the theranostic pair enabled pre-therapy lesion assessment and post-therapy response documentation [2]. For industrial radiopharmaceutical developers, the single-precursor, dual-label approach streamlines CMC development, reduces regulatory burden, and aligns with the established theranostic paradigm exemplified by 68Ga/177Lu-DOTATATE.

Clinical SPECT Imaging with Kit-Formulated 99mTc-HYNIC-E(c(RGDfK))2 for Routine Cancer Diagnosis in Hospital Radiopharmacies

The availability of a validated lyophilized kit for one-pot 99mTc labeling of HYNIC-E(c(RGDfK))2 — delivering 98.6 ± 0.5% radiochemical purity and 124.8 GBq/μmol specific activity — enables decentralized clinical SPECT imaging without specialized radiochemistry infrastructure [1]. Clinical translation with the PEG4-modified variant (99Tcm-3PRGD2) achieved 100% detection of pancreatic cancer primary tumors and liver metastases (6/6 patients), with tumors visible from 0.5 h and persistently clear at 6 h post-injection [2]. For hospitals and nuclear medicine departments seeking to implement integrin αvβ3 SPECT imaging, the kit-formulated dimer is the only multimeric RGD peptide with published clinical kit chemistry and dosimetry data in human subjects [3].

Multimerization Structure-Activity Relationship Studies Using E(c(RGDfK))2 as the Benchmark Dimeric RGD Scaffold

E(c(RGDfK))2 serves as the quantitatively defined reference dimeric RGD compound for studies investigating the relationship between multimerization state and integrin targeting performance. The compound's affinity (IC50 = 69.9 nM for 111In-DOTA; 8.99 nM for 68Ga-DOTA), tumor uptake (4.22–5.24 %ID/g across models), and biodistribution profile are thoroughly characterized against both monomeric and tetrameric controls in head-to-head studies [1]. Researchers evaluating novel linker chemistries, alternative chelators, or next-generation multimeric designs can use E(c(RGDfK))2 as the validated performance baseline, enabling direct comparison of their derivatives against a compound with well-established in vitro and in vivo parameters [2]. This benchmark role is supported by the compound's inclusion as the dimeric reference in the landmark multimerization publications that defined the RGD peptide development field [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for E(c(RGDfK))2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.